molecular formula C19H20N6O2 B5815805 1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE

1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE

Cat. No.: B5815805
M. Wt: 364.4 g/mol
InChI Key: JNMOQFMBZZMCLM-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a benzoyl group containing a tetrazole moiety

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-27-18-7-5-16(6-8-18)23-9-11-24(12-10-23)19(26)15-3-2-4-17(13-15)25-14-20-21-22-25/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMOQFMBZZMCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Substitution with Methoxyphenyl Group: The piperazine ring can be substituted with a methoxyphenyl group using nucleophilic substitution reactions.

    Introduction of Benzoyl Group with Tetrazole Moiety: The benzoyl group containing the tetrazole moiety can be introduced through acylation reactions, often using reagents like benzoyl chloride and tetrazole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The benzoyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the benzoyl group would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE: Similar structure but with a morpholine ring.

Uniqueness

1-(4-METHOXYPHENYL)-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE is unique due to the combination of its methoxyphenyl, benzoyl, and tetrazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.

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